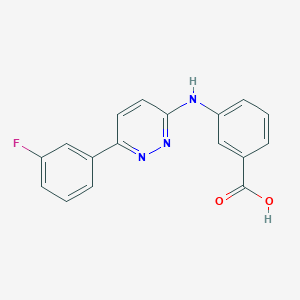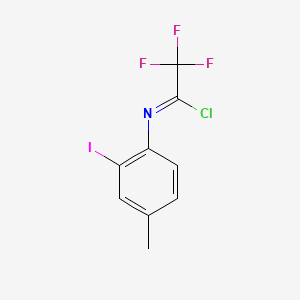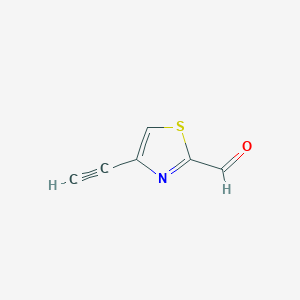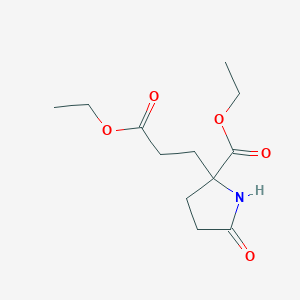
Methyl 6-(3-Chlorophenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(3-Chlorophenyl)nicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a 3-chlorophenyl substituent at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-Chlorophenyl)nicotinate typically involves the esterification of 6-(3-chlorophenyl)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(3-Chlorophenyl)nicotinic acid+MethanolCatalystMethyl 6-(3-Chlorophenyl)nicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(3-Chlorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl 6-(3-Chlorophenyl)nicotinate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on cellular processes. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 6-(3-Chlorophenyl)nicotinate involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Methyl Nicotinate: A simpler ester of nicotinic acid, used in topical formulations for its vasodilatory effects.
Ethyl Nicotinate: Another ester of nicotinic acid, with similar applications to methyl nicotinate.
Methyl 3-(4-Chlorophenyl)nicotinate: A structural isomer with the chlorine substituent at a different position on the phenyl ring.
Uniqueness: Methyl 6-(3-Chlorophenyl)nicotinate is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other nicotinate esters, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H10ClNO2 |
|---|---|
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
methyl 6-(3-chlorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)10-5-6-12(15-8-10)9-3-2-4-11(14)7-9/h2-8H,1H3 |
Clé InChI |
WGDNKYQVUFWWAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanone](/img/structure/B13691288.png)







![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)


